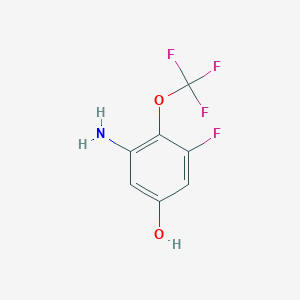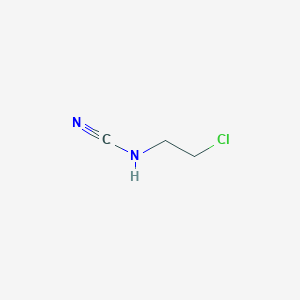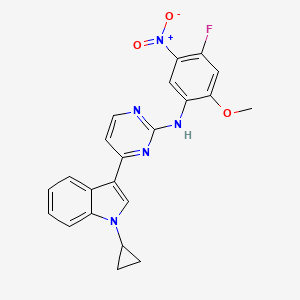
4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a cyclopropylamine and an appropriate indole precursor, the indole derivative can be synthesized through a cyclization reaction.
Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized using a condensation reaction between a suitable amine and a nitrile derivative.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrimidine core using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and methoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Substituted derivatives at the fluoro and methoxy positions.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound could be explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxyphenyl)pyrimidin-2-amine: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-chloro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine: Contains a chloro group instead of a fluoro group, which may influence its chemical properties.
Uniqueness
The presence of the nitro group and the specific substitution pattern on the phenyl ring make 4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine unique. These structural features can significantly impact its chemical reactivity and biological activity, distinguishing it from similar compounds.
特性
分子式 |
C22H18FN5O3 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
4-(1-cyclopropylindol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H18FN5O3/c1-31-21-10-16(23)20(28(29)30)11-18(21)26-22-24-9-8-17(25-22)15-12-27(13-6-7-13)19-5-3-2-4-14(15)19/h2-5,8-13H,6-7H2,1H3,(H,24,25,26) |
InChIキー |
JCDUVBGYPXRGRA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13354846.png)
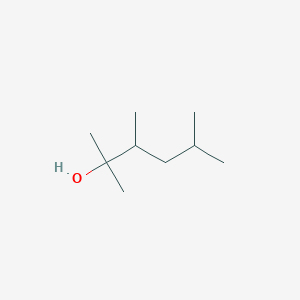
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
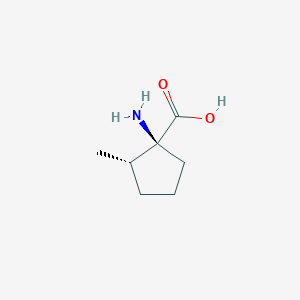
![2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354856.png)
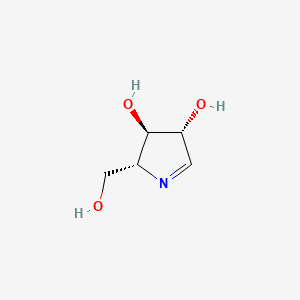
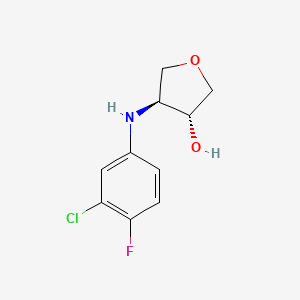

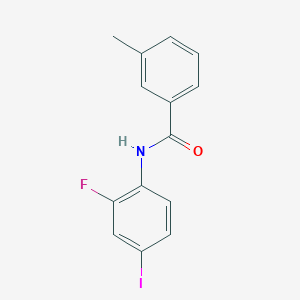
![ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate](/img/structure/B13354878.png)
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)
